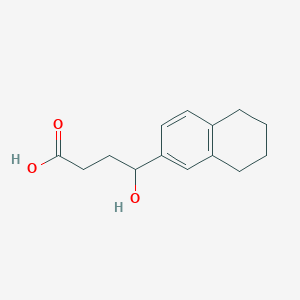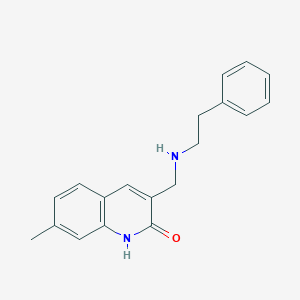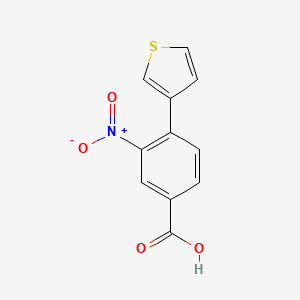
4-(1-Piperidinyl)pentanoic acid hydrochloride
Descripción general
Descripción
“4-(1-Piperidinyl)pentanoic acid hydrochloride” is a chemical compound with the molecular formula C10H20ClNO2 . It has a molecular weight of 221.72 g/mol . The compound is also known by several synonyms, including “4-piperidin-1-ylpentanoic acid;hydrochloride” and "MFCD18483505" .
Molecular Structure Analysis
The compound’s structure includes a six-membered piperidine ring attached to a pentanoic acid group . The InChI string representation of the molecule isInChI=1S/C10H19NO2.ClH/c1-9(5-6-10(12)13)11-7-3-2-4-8-11;/h9H,2-8H2,1H3,(H,12,13);1H . Physical And Chemical Properties Analysis
The compound has a number of computed properties, including a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 3, and a rotatable bond count of 4 . Its exact mass and monoisotopic mass are both 221.1182566 g/mol . The topological polar surface area is 40.5 Ų .Aplicaciones Científicas De Investigación
Pharmacological Profiles of Related Compounds
Ohmefentanyl Stereisomers - Research on ohmefentanyl, a compound in the 4-anilidopiperidine class of opiates, provides valuable insights into the pharmacology of potent opioid analgesics. Studies have explored the chemistry, pharmacology, and stereoisomer-specific effects of ohmefentanyl, highlighting the importance of stereochemistry in opioid receptor interaction and biological activity (Brine et al., 1997). These findings may parallel investigations into 4-(1-Piperidinyl)pentanoic acid hydrochloride's interactions with biological systems, given the structural importance of the piperidine moiety.
Antibacterial Activity of Norfloxacin - Norfloxacin, a fluorinated piperazinyl-substituted congener of nalidixic acid, demonstrates broad-spectrum antibacterial activity. Its effectiveness against various pathogens, including Pseudomonas aeruginosa and some Gram-positive organisms, as well as its pharmacokinetic properties, offers a model for developing new antibacterial agents with piperidine components (Holmes et al., 1985).
Phencyclidine's Neuropharmacology - The study of phencyclidine (PCP), a 1-(1-phenylcyclohexyl)piperidine hydrochloride, and its wide range of pharmacological activities, including effects on sensory perception and the central nervous system, offers insights into the neurobiological potential of piperidine derivatives (Domino, 1964).
Donepezil Hydrochloride for Alzheimer's Disease - The therapeutic application of donepezil, a piperidine derivative, in treating Alzheimer’s disease by inhibiting central acetylcholinesterase, illustrates the potential of piperidine-based compounds in neurodegenerative disease management (Román & Rogers, 2004).
Acid Hydrolysis of Starch - The study on acid hydrolysis of starch and its impact on starch structure and functionality highlights the chemical utility of acid treatments in modifying organic compounds. This research could inform processes involving this compound in industrial applications, such as the production of biodegradable materials or biofuels (Wang & Copeland, 2015).
Direcciones Futuras
While specific future directions for “4-(1-Piperidinyl)pentanoic acid hydrochloride” are not available, piperidine derivatives are a significant area of research in the pharmaceutical industry . They are used in the design of many drugs and are present in more than twenty classes of pharmaceuticals .
Propiedades
IUPAC Name |
4-piperidin-1-ylpentanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2.ClH/c1-9(5-6-10(12)13)11-7-3-2-4-8-11;/h9H,2-8H2,1H3,(H,12,13);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POAVZUAPHHQSET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)N1CCCCC1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(3-Amino-benzyl)-(2-hydroxy-ethyl)-amino]-ethanol](/img/structure/B3167349.png)
![2-[4-(3-Amino-benzyl)-piperazin-1-YL]-ethanol](/img/structure/B3167351.png)

![2-Chloro-N-[3-(4-methoxy-benzoyl)-4,5,6,7-tetrahydro-benzo[b]thiophen-2-yl]-acetamide](/img/structure/B3167363.png)

![2-[2-(3,5-Dimethylpiperidin-1-yl)ethoxy]aniline](/img/structure/B3167386.png)





![4-chloro-5-(2-methoxyethyl)-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B3167417.png)
![N-(trans-4-hydroxycyclohexyl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B3167425.png)